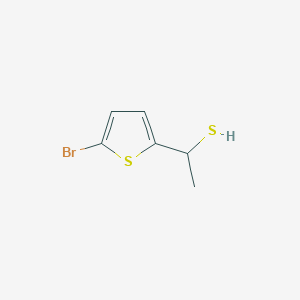

1-(5-Bromothiophen-2-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrS2 |

|---|---|

Molecular Weight |

223.2 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)ethanethiol |

InChI |

InChI=1S/C6H7BrS2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 |

InChI Key |

PXPHHALXBOYPAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Br)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 5 Bromothiophen 2 Yl Ethane 1 Thiol

Strategies for Regioselective Carbon-Sulfur Bond Formation in Thiophenic Systems

The introduction of the ethanethiol (B150549) group at the C2 position of the 5-bromothiophene nucleus is a critical transformation that can be achieved through several strategic approaches.

Palladium-Catalyzed C–S Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering mild conditions and broad functional group tolerance. lookchem.comresearchgate.net The synthesis of aryl thioethers through this method is well-established and can be adapted for thiophenic systems. nih.gov In the context of synthesizing 1-(5-Bromothiophen-2-yl)ethane-1-thiol, a plausible route involves the coupling of a pre-functionalized 5-bromothiophene derivative with a thiolating agent.

A key precursor for this approach would be 1-(5-bromothiophen-2-yl)ethanone. This ketone can be subjected to a palladium-catalyzed thiolation reaction. While direct catalytic thiolation of a ketone is not standard, the ketone can be converted to a more suitable coupling partner, such as the corresponding enol triflate or a halide. A more direct approach would be the palladium-catalyzed coupling of 2,5-dibromothiophene (B18171) with a protected ethanethiol equivalent, followed by functionalization of the second C-Br bond.

The choice of ligand is crucial for the success of these coupling reactions. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective in palladium-catalyzed thioetherification. researchgate.net The general conditions for such a reaction would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | semanticscholar.orgnih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | RT-reflux | Moderate | lookchem.com |

| CuO NPs | None | K₂CO₃ | DMAc | RT-100 | Good | bohrium.com |

This table presents typical conditions for palladium-catalyzed C-C and C-S coupling reactions involving bromothiophenes, which can be adapted for the synthesis of the target thiol.

Nucleophilic Substitution Pathways for Thiol Introduction

Nucleophilic substitution provides a classical yet effective method for introducing sulfur functionalities onto the thiophene (B33073) ring. A common strategy involves the generation of a thienyllithium species, which can then react with an appropriate sulfur electrophile. rroij.com

For the synthesis of this compound, a plausible pathway starts with 2,5-dibromothiophene. A halogen-metal exchange at one of the bromine atoms, typically the more reactive α-position, can be achieved using an organolithium reagent such as n-butyllithium at low temperatures. The resulting 5-bromo-2-lithiothiophene is a potent nucleophile.

This organolithium intermediate can then be reacted with acetaldehyde (B116499) to form 1-(5-bromothiophen-2-yl)ethanol. The subsequent conversion of the alcohol to the thiol can be achieved through several methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a leaving group (e.g., a tosylate) and displacing it with a sulfur nucleophile like sodium hydrosulfide. researchgate.netgoogle.com

Alternatively, the 5-bromo-2-lithiothiophene can be directly reacted with a sulfur electrophile. For instance, reaction with elemental sulfur followed by a reducing agent would yield the corresponding thiolate, which upon protonation gives the thiol. To obtain the ethanethiol, a more complex sulfur electrophile would be required.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry approach that can lead to solvent-free or solvent-reduced reaction conditions and unique reactivity. rsc.org While specific mechanochemical methods for the synthesis of this compound are not yet established, the principles of mechanochemical C-S bond formation can be applied.

Recent studies have demonstrated nickel-catalyzed mechanochemical thiolation of aryl halides. nih.gov This suggests that a similar strategy could be developed for the coupling of a brominated thiophene derivative with a thiol. A ball mill would be used to grind the reactants with a catalyst and a solid base, initiating the reaction through mechanical energy. This approach could offer advantages in terms of reduced waste and potentially faster reaction times compared to traditional solution-phase synthesis. Furthermore, mechanochemical methods have been used to prepare halogen-bonded thiophene derivatives, indicating the compatibility of the thiophene ring with these techniques.

Selective Halogenation Procedures for Thiophene Derivatives

The regioselective introduction of a bromine atom at the C5 position of the thiophene ring is a critical step in the synthesis of the target molecule.

Controlled Bromination on the Thiophene Nucleus

The thiophene ring is susceptible to electrophilic substitution, and its reactivity is influenced by the nature of the substituents already present. For a 2-substituted thiophene, such as 2-acetylthiophene, electrophilic bromination will preferentially occur at the C5 position due to the directing effect of the sulfur atom and the deactivating nature of the acetyl group towards the C3 and C4 positions.

A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or carbon tetrachloride. d-nb.infonih.gov This method generally provides high regioselectivity and good yields. The reaction proceeds via an electrophilic aromatic substitution mechanism.

| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |

| 2-Methylthiophene | NBS (2.1 eq) | CCl₄ | Reflux | 2-Bromo-5-(bromomethyl)thiophene | 58 | nih.gov |

| Substituted Thiophenes | NBS | Acetic Acid | RT | 2-Bromo-substituted thiophenes | >99 |

This table showcases examples of regioselective bromination of substituted thiophenes.

Halogen-Metal Exchange Strategies

Halogen-metal exchange is a powerful method for the functionalization of halogenated heterocycles. organic-chemistry.org In the context of synthesizing this compound, this strategy can be employed in a retrosynthetic manner. One could start with 2,5-dibromothiophene and selectively perform a halogen-metal exchange at the C2 position using n-butyllithium at low temperatures.

The resulting 5-bromo-2-lithiothiophene can then be reacted with an electrophile to introduce the 1-hydroxyethyl group, which is a precursor to the ethanethiol. For example, reaction with acetaldehyde would yield 1-(5-bromothiophen-2-yl)ethanol. This alcohol can then be converted to the target thiol as described in section 2.1.2. This approach allows for the introduction of the bromine at the C5 position from the start of the synthesis, avoiding a separate bromination step on a more complex intermediate.

Stereochemical Considerations in the Formation of Chiral Alkyl Thiol Centers

The creation of the chiral center at the ethanethiol group is a critical step in the synthesis of this compound. Achieving high enantiomeric purity is paramount, and this is typically accomplished through one of two primary pathways: the asymmetric reduction of a prochiral ketone precursor, followed by conversion of the resulting chiral alcohol to the thiol, or through direct asymmetric synthesis of the thiol.

Asymmetric Reduction of Prochiral Ketones:

A common and effective strategy begins with the asymmetric reduction of 2-acetyl-5-bromothiophene. This transformation yields a chiral alcohol, (R)- or (S)-1-(5-bromothiophen-2-yl)ethanol, which serves as a key intermediate. Several methods are available for this enantioselective reduction:

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer high stereoselectivity under mild reaction conditions. researchgate.net Studies on analogous acetophenone (B1666503) derivatives have demonstrated that various plant tissues and microorganisms can reduce prochiral ketones to chiral alcohols with excellent yields and high enantiomeric excess (e.e.). nih.govoup.com For instance, reductions of acetophenone using carrot (Daucus carota) can yield the (S)-alcohol with 96.4% e.e. and a 79.2% yield. oup.com This biocatalytic approach is a cornerstone of green chemistry, avoiding heavy metal catalysts. nih.govoup.com

Chiral Catalysts: Metal-based and organocatalytic systems are also widely employed. Chiral oxazaborolidines, as pioneered by Corey, are effective catalysts for the borane-mediated reduction of ketones, including acetophenone derivatives, affording chiral alcohols in high yield and with significant enantioselectivity. tandfonline.com Ruthenium complexes with chiral ligands, such as those based on pseudo-dipeptides, have also been shown to be highly efficient for the asymmetric transfer hydrogenation of various acetophenones, achieving excellent yields and e.e. sigmaaldrich.com

Conversion of Chiral Alcohols to Thiols:

Once the chiral alcohol is obtained, it must be converted to the corresponding thiol with inversion of stereochemistry to preserve enantiomeric purity. The Mitsunobu reaction is a classic and reliable method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves treating the alcohol with a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a sulfur nucleophile like thioacetic acid. wikipedia.orgnih.govbeilstein-journals.org The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting thioester yields the desired chiral thiol. nih.gov

However, the Mitsunobu reaction can be sensitive to steric hindrance at the reaction center. nih.govbeilstein-journals.org For sterically demanding secondary alcohols, modified procedures, such as those developed by Mukaiyama using benzoquinone derivatives instead of azodicarboxylates, may be necessary to achieve efficient conversion. nih.govbeilstein-journals.org

Table 1: Comparison of Asymmetric Reduction Methods for Prochiral Ketones

| Method | Catalyst/Reagent | Typical Substrate | Reported Yield | Reported e.e. (%) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Carrot (Daucus carota) | Acetophenone | 79.2% | 96.4% (S) | oup.com |

| Biocatalytic Reduction | Apple (Malus pumila) | 4'-Chloroacetophenone | ~80% | ~98% | nih.gov |

| Catalytic Reduction | Chiral Oxazaborolidinones/Borane | Acetophenone | High | 23-76% (R) | tandfonline.com |

| Transfer Hydrogenation | [{RuCl2(p-cymene)}2]/Chiral Ligand | Acetophenone derivatives | Excellent | Excellent | sigmaaldrich.com |

Optimization of Reaction Parameters and Yields in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, particularly in pharmaceutical development, automated optimization using continuous flow reactors has emerged as a powerful tool. nih.govacs.org This approach allows for rapid screening of reaction conditions and swift identification of optimal parameters, leading to improved yields and reduced waste. nih.govnih.gov For instance, a two-step process involving a hydrogenation followed by an amidation was successfully optimized using a Bayesian algorithm to control the reaction setup. nih.govacs.org

A hypothetical optimization for the synthesis of the target thiol could involve a design of experiments (DoE) approach. For the Mitsunobu step, variables such as the choice of phosphine, azodicarboxylate, solvent, and temperature would be systematically varied to maximize the yield of the inverted thioester while minimizing side products.

Table 2: Hypothetical Parameter Optimization for the Mitsunobu Thioacetylation of 1-(5-Bromothiophen-2-yl)ethanol

| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh3 (1.5) | DEAD (1.5) | THF | 0 to RT | To be determined |

| 2 | PPh3 (1.5) | DIAD (1.5) | THF | 0 to RT | To be determined |

| 3 | PBu3 (1.5) | DIAD (1.5) | THF | 0 to RT | To be determined |

| 4 | PPh3 (1.5) | DIAD (1.5) | Toluene | 0 to RT | To be determined |

| 5 | PPh3 (1.5) | DIAD (1.5) | THF | -20 to RT | To be determined |

Development of Sustainable Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. eurekaselect.com The synthesis of thiophene derivatives and thiols can be made greener by adhering to the principles of green chemistry. nih.govunito.it

Green Solvents and Reagents: One of the primary considerations is the use of greener solvents. unito.it For the synthesis of halogenated thiophenes, ethanol (B145695) has been successfully employed as an environmentally friendly solvent, replacing more hazardous halogenated solvents. nih.gov Furthermore, the use of water as a reaction medium for transformations like the Pd-catalysed direct C-H arylation of thiophenes represents a significant advancement in green synthesis. unito.it The use of readily available and non-toxic reagents, such as sodium halides as a source of electrophilic halogens, also contributes to a more sustainable process. nih.gov

Biocatalysis and Flow Chemistry: As mentioned previously, biocatalysis offers a green alternative to traditional chemical methods for asymmetric synthesis. researchgate.netnih.govoup.com Enzymes operate under mild conditions, are biodegradable, and can provide exquisite selectivity, thereby reducing the need for protecting groups and minimizing waste. nih.gov The use of lipases for the synthesis of thioesters is another example of biocatalysis in this field. researchgate.netrsc.org

Continuous flow chemistry is another technology that aligns with the principles of green chemistry. nih.govuc.ptspringerprofessional.desci-hub.se Flow reactors offer enhanced safety, improved heat and mass transfer, and the ability to telescope multiple reaction steps, which reduces the need for intermediate purification and minimizes solvent usage. nih.govnih.govmdpi.com The synthesis of various heterocyclic compounds has been successfully demonstrated using flow systems, often leading to higher yields and shorter reaction times compared to batch processes. nih.govnih.govuc.pt The development of a continuous flow process for the synthesis of this compound would represent a significant step towards a more sustainable and efficient manufacturing route.

Table 3: Green Chemistry Approaches Applicable to the Synthesis

| Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks/Biocatalysis | Enzymatic reduction of 2-acetyl-5-bromothiophene. | High enantioselectivity, mild conditions, reduced metal waste. | researchgate.netnih.gov |

| Safer Solvents and Auxiliaries | Using ethanol or water instead of chlorinated solvents. | Reduced toxicity and environmental impact. | nih.govunito.it |

| Design for Energy Efficiency | Continuous flow synthesis. | Improved heat transfer, potential for lower energy consumption. | nih.govsci-hub.se |

| Atom Economy | Transition-metal-free synthesis of thiophenes. | Maximizes the incorporation of starting materials into the final product. | organic-chemistry.org |

| Catalysis | Use of catalytic amounts of chiral reagents (e.g., Ru-catalysts). | Reduces stoichiometric waste compared to chiral auxiliaries. | sigmaaldrich.com |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1-(5-Bromothiophen-2-yl)ethane-1-thiol in solution. By employing a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable.

Multi-nuclear NMR analysis provides fundamental information regarding the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the thiophene (B33073) ring appear in the aromatic region as two doublets, a result of ortho-coupling. The protons of the ethane-1-thiol side chain are observed in the aliphatic region, with characteristic splitting patterns that confirm their connectivity. The methine proton (CH) signal is split into a quartet by the adjacent methyl group, while the methyl (CH₃) protons appear as a doublet due to coupling with the methine proton. The thiol proton (SH) typically presents as a doublet coupled to the methine proton, though its signal can be broad and is sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected, corresponding to the four unique carbons of the 5-bromothiophen-2-yl ring and the two carbons of the ethane-1-thiol side chain. The chemical shifts are influenced by the electronegativity of the adjacent atoms (Br and S) and the aromatic ring current.

³³S NMR Spectroscopy: While challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, this technique could theoretically provide direct information about the electronic environment of the two distinct sulfur atoms—one in the thiophene ring and one in the thiol group. Such an analysis would require specialized instrumentation and is not routinely performed.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Thiophene) | ~ 7.05 | Doublet (d) | ~ 3.7 |

| H-4 (Thiophene) | ~ 6.86 | Doublet (d) | ~ 3.7 |

| CH (Methine) | ~ 4.20 | Quartet (q) | ~ 7.0 |

| SH (Thiol) | ~ 1.90 | Doublet (d) | ~ 6.5 |

| CH₃ (Methyl) | ~ 1.75 | Doublet (d) | ~ 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiophene) | ~ 150.5 |

| C5 (Thiophene) | ~ 112.0 |

| C3 (Thiophene) | ~ 129.5 |

| C4 (Thiophene) | ~ 126.0 |

| CH (Methine) | ~ 40.0 |

| CH₃ (Methyl) | ~ 24.5 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the H-3 and H-4 protons of the thiophene ring and, crucially, the coupling network within the ethane-1-thiol side chain between the CH₃, CH, and SH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing unambiguous C-H assignments. For instance, it would show correlations between the signal at ~7.05 ppm and the carbon at ~129.5 ppm (H-3 to C-3), as well as the methine proton at ~4.20 ppm and its corresponding carbon at ~40.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H connectivity, which pieces together the molecular fragments. The most critical correlation would be from the methine proton (~4.20 ppm) to the C-2 carbon of the thiophene ring (~150.5 ppm), definitively proving the attachment point of the side chain to the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help elucidate preferred conformations by identifying through-space interactions, for example, between the methine proton of the side chain and the H-3 proton of the thiophene ring.

Vibrational Spectroscopy Investigations (Infrared and Raman)

The IR and Raman spectra of this compound are expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹ in the IR spectrum is a hallmark of the thiol (S-H) functional group.

Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds on the thiophene ring are expected to appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching modes of the methyl and methine groups of the side chain typically appear in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring give rise to medium-to-strong bands in the 1400-1600 cm⁻¹ range. uomphysics.net

C-S Stretch: The spectrum is expected to show bands corresponding to C-S stretching for both the thiophene ring (around 800-870 cm⁻¹) and the thiol group (weaker, around 600-700 cm⁻¹). uomphysics.netresearchgate.net

C-Br Stretch: A strong absorption at a low frequency, typically in the 500-650 cm⁻¹ region, is characteristic of the carbon-bromine bond. uomphysics.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| S-H Stretch | Thiol | 2550 - 2600 |

| C-H Stretch | Aromatic (Thiophene) | 3050 - 3100 |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 2980 |

| C=C Stretch | Aromatic (Thiophene) | 1400 - 1600 |

| C-S Stretch | Thiophene Ring | 800 - 870 |

| C-S Stretch | Thiol | 600 - 700 |

| C-Br Stretch | Bromo-substituent | 500 - 650 |

The single bonds connecting the thiophene ring to the side chain (C(ring)-C(side chain)) and within the side chain (C-S) allow for rotational freedom, leading to the possibility of different stable conformers (rotational isomers). These conformers, while chemically identical, may have distinct vibrational spectra. Subtle shifts in the frequencies of skeletal and C-S stretching modes can be indicative of a particular conformation. A detailed conformational analysis often involves comparing experimentally observed IR and Raman spectra with spectra predicted from theoretical (e.g., Density Functional Theory) calculations for different possible conformers to identify the most stable geometry in the solid state or in solution.

High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous verification of its elemental formula. For this compound (C₆H₇BrS₂), HRMS would confirm the expected mass with high accuracy.

A key feature in the mass spectrum is the isotopic signature of bromine. The natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br, is nearly equal (50.69% and 49.31%, respectively). This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation through various pathways, with the resulting fragment ions being characteristic of the molecule's structure.

Predicted Fragmentation Pathways:

Loss of a sulfhydryl radical: Cleavage of the C-S bond can lead to the loss of an ·SH radical, forming a stable cation.

Benzylic-type cleavage: Cleavage of the C(ring)-C(side chain) bond is expected, leading to the formation of a resonance-stabilized 5-bromothiophen-2-ylmethyl cation.

Loss of a bromine radical: Fragmentation involving the loss of a ·Br radical from the molecular ion is also a plausible pathway.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z (Monoisotopic) | Description |

| [M]⁺ | C₆H₇⁷⁹BrS₂ | 221.9173 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₆H₇⁸¹BrS₂ | 223.9152 | Molecular ion with ⁸¹Br |

| [M-SH]⁺ | C₆H₆⁷⁹BrS | 188.9400 | Loss of sulfhydryl radical |

| [C₅H₂BrS]⁺ | C₅H₂⁷⁹BrS | 172.9060 | Cleavage of the side chain |

Advanced X-ray Absorption Spectroscopy (XAS) for Sulfur Electronic Environment

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the electronic structure of sulfur-containing compounds rsc.orgosti.gov. This method provides detailed information about the local chemical and structural environment of the sulfur atoms. For this compound, which contains two distinct sulfur environments (the thiophenic sulfur and the thiol sulfur), XAS can offer unique insights.

Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy, a subset of XAS, is particularly sensitive to the oxidation state and local coordination geometry of the sulfur atom acs.orgnih.gov. The spectra of thiophenic compounds are characterized by a prominent "white line" feature, which corresponds to the transition of a 1s electron to unoccupied molecular orbitals with p-character. The energy and intensity of this feature are influenced by the substituents on the thiophene ring acs.orgacs.org.

For the thiophene sulfur in this compound, the presence of the electron-withdrawing bromine atom is expected to shift the absorption edge to a higher energy compared to unsubstituted thiophene. This is due to the stabilization of the sulfur 1s orbital. The ethanethiol (B150549) group, being a weaker electron-withdrawing group compared to bromine, will also influence the electronic structure.

The thiol sulfur will have a distinct signature in the XAS spectrum, typically appearing at a lower energy than the thiophenic sulfur peak due to its more reduced chemical state. Studies on simple thiols and thioethers provide a basis for identifying the spectral features associated with the ethanethiol group researchgate.net.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental XAS to aid in the assignment of spectral features to specific electronic transitions acs.orgresearchgate.net. Such calculations can model the spectra of complex molecules and help to disentangle the contributions from different sulfur atoms.

Table 2: Typical Sulfur K-edge XANES Peak Positions for Different Sulfur Functional Groups

| Sulfur Functional Group | Typical Energy Range (eV) | Key Transitions |

|---|---|---|

| Thiol (-SH) | ~2471 | 1s → σ*(S-C) |

| Thiophene | ~2473 | 1s → π(S-C), 1s → σ(S-C) |

| Sulfoxide | ~2476 | 1s → σ*(S-O) |

These are approximate energy ranges and can vary depending on the specific molecular structure. The data is compiled from general knowledge of sulfur XAS and is not specific to this compound.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,5-Bis(5-bromo-2-thienyl)thiophene |

| 2-Bromo, 3-bromothiophene, 2,5-dibromothiophene (B18171) |

| 5-bromothiophene-2-carboxylic acid |

| Thiophene |

| Thiol |

| Thioether |

| Sulfoxide |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and energies. For derivatives of bromothiophene, methods such as the B3LYP hybrid functional combined with Pople-style basis sets like 6-311+G(d,p) have been shown to yield reliable results for geometry optimization and electronic property prediction. uomphysics.netrroij.commdpi.com

Geometry optimization calculations seek the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For 1-(5-Bromothiophen-2-yl)ethane-1-thiol, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The stability of the optimized geometry is confirmed by ensuring the absence of any imaginary frequencies in a subsequent vibrational analysis. rroij.com The resulting geometric parameters provide a foundational model for understanding the molecule's structural characteristics.

| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |

|---|---|---|

| C-S (thiophene ring) | 1.72 - 1.75 | rroij.com |

| C-C (thiophene ring) | 1.37 - 1.42 | rroij.com |

| C-Br | ~1.91 | rroij.com |

| C-S-C (angle) | ~91.5 | nih.gov |

Frontier Molecular Orbital (FMO) theory is a key application of DFT that provides deep insights into a molecule's chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap generally signifies a molecule that is more easily polarized and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiophene (B33073) derivatives, the HOMO is typically characterized by π-electrons delocalized across the thiophene ring, while the LUMO is often distributed over the entire π-conjugated system. uomphysics.netresearchgate.net Analysis of these orbitals helps predict the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) | Compound Reference |

|---|---|---|

| EHOMO | -6.5 to -6.0 | uomphysics.net |

| ELUMO | -2.5 to -2.0 | uomphysics.net |

| Egap (HOMO-LUMO) | ~4.0 | uomphysics.net |

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These calculations provide the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing these simulated spectra with experimental data provides a powerful tool for confirming molecular structure and assigning specific resonances.

Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule's normal modes. These calculations can predict the position of absorption bands corresponding to specific bond stretches, bends, and torsions, such as the C-Br, C-S, and S-H stretching frequencies in this compound. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental FT-IR spectra. rroij.com

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(S-H) | 2550 - 2600 | Thiol S-H stretch |

| ν(C=C) | 1500 - 1550 | Thiophene ring C=C stretching |

| ν(C-S) | 650 - 700 | Thiophene ring C-S stretching |

| ν(C-Br) | 500 - 550 | C-Br stretch |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For a flexible molecule like this compound, the primary focus of MD simulations would be to explore its conformational space. The key degrees of freedom are the rotations around the single bonds connecting the ethanethiol (B150549) side chain to the thiophene ring. These simulations can identify the most stable conformers (rotamers), determine their relative populations at a given temperature, and calculate the energy barriers for interconversion between them. researchgate.netosti.gov Such studies can be performed in a vacuum to understand intrinsic properties or in a simulated solvent to model behavior in a more realistic chemical environment.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify the minimum energy path a reaction is likely to follow from reactants to products. nih.gov A critical aspect of this analysis is the location of the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. researchgate.net

For this compound, one could investigate reactions involving the thiol group, such as its role in nucleophilic substitution or radical-mediated thiol-ene reactions. mdpi.comresearchgate.net Computational analysis would involve optimizing the geometries of the reactants, products, and the transition state. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy structure along the reaction path | +15 to +25 |

| Products | Final products of the reaction | -10 (exothermic) |

Computational Studies on Intermolecular Interactions and Aggregation Tendencies

The behavior of a compound in the solid or liquid phase is governed by intermolecular interactions. Computational methods can quantify the strength and nature of these non-covalent forces. For this compound, several types of interactions are expected to be significant.

High-level quantum chemical approaches, including dispersion-corrected DFT, can be used to model dimers or larger clusters of molecules. nih.gov These calculations can identify the preferred orientations and quantify the binding energies. Key interactions for this molecule would include π-π stacking between the electron-rich thiophene rings, potential halogen bonding involving the bromine atom, and hydrogen bonding where the acidic thiol proton acts as a donor (S-H···S or S-H···π). Understanding these interactions is crucial for predicting crystal packing, solubility, and tendencies for self-assembly or aggregation. nih.gov

Reactivity and Mechanistic Studies of 1 5 Bromothiophen 2 Yl Ethane 1 Thiol

Investigation of Thiol-Disulfide Redox Interconversions

The thiol group of 1-(5-bromothiophen-2-yl)ethane-1-thiol is susceptible to oxidation, a characteristic reaction of thiols, leading to the formation of a disulfide. This reversible redox process is a cornerstone of sulfur chemistry and plays a significant role in various chemical and biological systems. The conversion of thiols to disulfides can be achieved through various oxidative methods. nih.gov

Thiols (RSH) can be oxidized to disulfides (RSSR) through a process that often involves the formation of a thiyl radical intermediate. rsc.org This can be accomplished using chemical oxidants or electrochemical methods. rsc.org For instance, air oxidation of thiols in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF) can yield symmetrical disulfides. rsc.org The reactivity of thiols in these oxidation reactions can be influenced by their acidity, with aromatic thiols generally exhibiting higher reactivity than aliphatic thiols. biolmolchem.com

The thiol-disulfide exchange reaction is another important process, allowing for the formation of unsymmetrical disulfides. chimicatechnoacta.ruurfu.ru This reaction involves the interaction of a thiol with a disulfide and can be promoted by redox mediators under electrochemical conditions. chimicatechnoacta.ruurfu.ru The mechanism of thiol-disulfide interchange is often described as a nucleophilic substitution (SN2) type reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov

The general scheme for the oxidation of a thiol to a disulfide is as follows:

2 RSH ⇌ RSSR + 2H⁺ + 2e⁻

This equilibrium can be shifted towards the disulfide product in the presence of an oxidizing agent. The reverse reaction, the reduction of a disulfide to two thiol molecules, can be achieved using a suitable reducing agent. This redox interconversion is a key aspect of the chemistry of this compound. The formation of the corresponding disulfide, bis(1-(5-bromothiophen-2-yl)ethyl) disulfide, is a probable outcome of oxidative conditions.

While specific studies on the thiol-disulfide redox interconversion of this compound are not extensively detailed in the provided search results, the general principles of thiol chemistry strongly suggest its participation in such reactions. The electronic properties of the bromothiophene ring likely influence the pKa of the thiol group and the stability of the corresponding thiolate anion and thiyl radical, thereby affecting the kinetics and thermodynamics of the redox process.

Table 1: General Methods for Thiol to Disulfide Conversion

| Method | Reagents/Conditions | Characteristics |

| Air Oxidation | O₂, Base (e.g., Et₃N), Solvent (e.g., DMF) | Simple, uses atmospheric oxygen as the oxidant. rsc.org |

| Electrochemical Oxidation | Anodic oxidation, optional redox mediators | Avoids chemical oxidants, can be used for symmetrical and unsymmetrical disulfides. rsc.orgchimicatechnoacta.ru |

| Chemical Oxidants | DMSO/HI, Vanadyl acetylacetonate/t-BuOOH | A variety of reagents can be employed for selective oxidation. biolmolchem.com |

| Thiol-Disulfide Exchange | Thiol + Disulfide, optional redox mediators | Allows for the synthesis of unsymmetrical disulfides. chimicatechnoacta.ruurfu.ru |

To investigate the thiol-disulfide redox interconversions of this compound, one could employ cyclic voltammetry to determine its redox potential. Spectroscopic methods such as NMR and mass spectrometry would be essential to identify the disulfide product and monitor the reaction progress. Comparative studies with other substituted thiophene (B33073) thiols could provide insights into the electronic effects of the bromine substituent on the reactivity of the thiol group.

The dynamic nature of the disulfide bond also allows for its participation in further reactions, making it a useful functional group in materials science and medicinal chemistry. nih.govchemrxiv.org The ability of this compound to form a disulfide linkage opens avenues for its incorporation into larger molecular architectures and polymers. chemrxiv.org

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a mechanistic study as requested in the outline "5.6. Exploration of Radical Reactions Involving Sulfur and Halogen Centers" for this specific molecule.

To provide a speculative overview based on the general principles of radical chemistry of related structures, one could infer potential reactivity. However, this would not adhere to the strict requirement of focusing solely on documented findings for this compound.

For a scientifically accurate and evidence-based article, direct research on the compound is necessary. Without such research, any discussion would be purely hypothetical and would not meet the standards of a professional, authoritative, and scientifically accurate article.

Derivatization Strategies and Functional Group Transformations

Synthesis of Thioether Derivatives via S-Alkylation and S-Arylation

The nucleophilic nature of the thiol group in 1-(5-bromothiophen-2-yl)ethane-1-thiol makes it amenable to S-alkylation and S-arylation reactions, leading to the formation of stable thioether derivatives. These reactions are fundamental in organic synthesis for creating carbon-sulfur bonds. taylorandfrancis.com

S-Alkylation: This transformation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. A variety of bases can be employed, ranging from strong bases like sodium hydride to milder ones like potassium carbonate. The choice of solvent and reaction conditions can be optimized to achieve high yields. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be utilized to facilitate the reaction between the aqueous and organic phases, enhancing the reaction rate and yield. sciensage.info

S-Arylation: The synthesis of aryl thioethers from this compound can be accomplished through several methods, with transition-metal-catalyzed cross-coupling reactions being the most prominent. The Chan-Lam coupling, which utilizes copper catalysts, allows for the formation of a C-S bond between the thiol and an aryl boronic acid at room temperature. organic-chemistry.orgnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov Palladium-catalyzed reactions also offer an efficient route for S-arylation.

Below is an interactive data table summarizing representative S-alkylation and S-arylation reactions for the synthesis of thioether derivatives.

| Thioether Derivative | Reagents and Conditions | Yield (%) | Reference |

| 2-(1-(Methylthio)ethyl)-5-bromothiophene | Methyl iodide, K2CO3, Acetone, rt | >90% (expected) | General Method |

| 2-(1-(Benzylthio)ethyl)-5-bromothiophene | Benzyl bromide, NaOH, TBAB, H2O/Toluene, rt | High (expected) | sciensage.info |

| 2-(1-(Phenylthio)ethyl)-5-bromothiophene | Phenylboronic acid, CuSO4, 1,10-phenanthroline, O2, EtOH, rt | Good to Excellent (expected) | organic-chemistry.orgnih.gov |

| 2-(1-((4-Nitrophenyl)thio)ethyl)-5-bromothiophene | 1-Bromo-4-nitrobenzene, Pd(OAc)2, Xantphos, DBU, Toluene, 110 °C | Moderate to Good (expected) | General Method |

Formation of Metal-Thiolate Complexes and Their Coordination Chemistry

The soft nature of the sulfur atom in the thiol group of this compound imparts a strong affinity for soft transition metal ions, leading to the formation of stable metal-thiolate complexes. The coordination chemistry of thiophenes and their derivatives is a rich field, with complexes exhibiting diverse structures and reactivity. bohrium.comresearchgate.net The deprotonated thiol (thiolate) acts as a potent ligand, and the thiophene (B33073) ring itself can also participate in coordination through its sulfur atom or π-system. bohrium.comresearchgate.net

The coordination of this compound to metal centers can result in a variety of coordination modes, including monodentate, bridging, and chelating, depending on the metal ion, its oxidation state, and the presence of other ligands. The thiolate can bridge two or more metal centers, leading to the formation of polynuclear clusters. The bromine atom on the thiophene ring can also influence the electronic properties of the ligand and potentially participate in secondary interactions within the coordination sphere.

The resulting metal-thiolate complexes are of interest for their potential applications in catalysis, materials science, and as models for metalloenzymes. For instance, nickel-thiolate complexes have been investigated for their reactivity, including reactions with dichloromethane. researchgate.net The coordination of thiophene-based ligands to gold nanoparticles has also been explored for the development of novel hybrid materials. acs.org

Preparation of Annulated Heterocyclic Derivatives Incorporating the Thiophene-Thiol Scaffold

The thiophene-thiol scaffold of this compound is a valuable building block for the synthesis of annulated (fused) heterocyclic derivatives. These fused systems, such as thieno[3,2-b]thiophenes, are of significant interest due to their applications in organic electronics as semiconductors. mdpi.comnih.gov

One common strategy for constructing these fused rings involves intramolecular cyclization reactions. For example, a suitably functionalized side chain introduced at the thiol group can undergo a cyclization reaction with the thiophene ring. The presence of the bromine atom offers a handle for further synthetic manipulations that can facilitate cyclization.

Another approach involves the reaction of the thiol with a molecule that can react with both the thiol and the thiophene ring to form a new fused ring. For instance, reactions leading to thieno[3,2-b]thiophene (B52689) derivatives often involve the construction of the second thiophene ring through cyclization of a sulfur-containing precursor. mdpi.commdpi.comresearchgate.net The synthesis of these derivatives can be achieved through various methods, including those that start from functionalized alkynes. mdpi.comresearchgate.net

Post-Synthetic Modification of the Bromine Atom for Advanced Functionalization

The bromine atom at the 5-position of the thiophene ring is a key site for post-synthetic modification, allowing for the introduction of a wide array of functional groups through various cross-coupling reactions. This versatility is crucial for the synthesis of complex molecules with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds and introducing aryl or vinyl substituents. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound, also catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide range of functional groups. jcu.edu.aunih.govmdpi.com

Heck Coupling: While less common for this specific transformation, the Heck reaction could potentially be used to couple the bromothiophene with an alkene.

Direct Arylation: Palladium-catalyzed direct arylation of 3-substituted thiophenes has been studied, which could be a potential route for further functionalization. nih.gov

Lithium-Bromine Exchange: At low temperatures, treatment of the bromothiophene with a strong organolithium base, such as n-butyllithium, can lead to a lithium-bromine exchange, generating a highly reactive thienyllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and other carbon or heteroatom substituents.

These post-synthetic modifications significantly expand the chemical space accessible from this compound, enabling the synthesis of advanced materials and complex organic molecules.

Design and Fabrication of Thiol-Derived Self-Assembled Monolayers (SAMs) for Surface Science Research

The thiol group in this compound provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.orgnorthwestern.edu SAMs are highly ordered molecular assemblies that spontaneously form by the adsorption of molecules from solution or the gas phase onto a surface. Aromatic thiols are known to form well-defined and highly oriented SAMs on gold. uh.educapes.gov.bracs.org

The structure and properties of the SAM are dictated by the interplay of the sulfur-gold bond, intermolecular interactions between the adjacent thiophene rings, and the nature of the terminal groups. The thiophene rings are expected to pack in an ordered fashion, likely with a significant tilt angle relative to the surface normal, driven by π-stacking interactions. The presence of the bromine atom could influence the packing and electronic properties of the monolayer.

These SAMs can be used to precisely control the chemical and physical properties of surfaces, such as wettability, adhesion, and corrosion resistance. The functionalizable bromine atom provides a platform for further surface modification after the SAM has been formed, allowing for the creation of complex and patterned surfaces for applications in nanoscience, electronics, and biotechnology.

Construction of Supramolecular Assemblies Utilizing Directed Intermolecular Interactions

The molecular structure of this compound contains several features that can participate in directed intermolecular interactions, leading to the formation of well-defined supramolecular assemblies. These non-covalent interactions are crucial in crystal engineering and the design of functional materials.

Key Intermolecular Interactions:

π-π Stacking: The electron-rich thiophene rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. rsc.orgacs.orgbohrium.com These interactions are a major driving force for the self-assembly of aromatic molecules in both the solid state and in solution. acs.org

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A) and the sulfur atom as a hydrogen bond acceptor (D-H···S). nih.govresearchgate.net These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks. nih.govacs.org

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. This interaction has emerged as a powerful tool in supramolecular chemistry for controlling the assembly of molecules.

By carefully balancing these intermolecular forces, it is possible to design and construct a variety of supramolecular architectures, such as tapes, sheets, and frameworks, from this compound and its derivatives. The study of these assemblies provides fundamental insights into molecular recognition and self-organization processes.

Advanced Research Applications As Precursors and Chemical Building Blocks

Utility in the Synthesis of Conjugated Polymers and Oligomers for Materials Research

The thiophene (B33073) nucleus is a fundamental component in the chemistry of conducting polymers and organic electronic materials. researchgate.net Polythiophenes are renowned for their excellent thermal stability and tunable electrical and optical properties. nih.gov The strategic functionalization of thiophene monomers is a key method for controlling the final properties of these polymers, such as solubility, processability, and electronic bandgap. nih.govcmu.edu

1-(5-Bromothiophen-2-yl)ethane-1-thiol serves as an exemplary monomer precursor for such advanced polymers. The bromine atom at the 5-position of the thiophene ring is a critical handle for various cross-coupling polymerization reactions, including Stille, Sonogashira, and Yamamoto couplings, which are pivotal in synthesizing well-defined conjugated polymers. nih.gov Furthermore, the ethanethiol (B150549) side chain offers a secondary site for functionalization, allowing for the introduction of new properties either before or after polymerization, a technique that adds complexity and function to the polythiophene family. cmu.edu

The design of a monomer is crucial for controlling the structure and properties of the resulting polymer. The dual functionality of this compound makes it adaptable to several polymerization strategies. The C-Br bond is readily activated for metal-catalyzed cross-coupling reactions, which form the backbone of the conjugated polymer. The thiol group provides a versatile point for modification or can participate in alternative polymerization schemes.

| Polymerization Method | Role of this compound Functional Groups | Resulting Polymer Feature |

| Stille/Sonogashira/Suzuki Coupling | The C-Br bond acts as the electrophilic site for coupling with an organostannane, terminal alkyne, or boronic acid comonomer, respectively. | Creates well-defined donor-acceptor copolymers with tunable optoelectronic properties. nih.gov |

| Yamamoto Coupling | The C-Br bond facilitates nickel-catalyzed homocoupling to produce polythiophenes. | Forms regioregular or regiorandom homopolymers depending on reaction conditions. |

| Grignard Metathesis (GRIM) Polymerization | The C-Br bond can undergo magnesium-bromine exchange to generate a Grignard reagent, which is then polymerized using a nickel catalyst. | Produces highly regioregular, head-to-tail coupled polythiophenes with improved charge transport characteristics. cmu.edu |

| Thiol-ene "Click" Reaction | The thiol (-SH) group can undergo radical or base-catalyzed addition to an alkene ("ene") comonomer. researchgate.net | Allows for the creation of polymers where the thiophene unit is a pendant group on a flexible backbone or for post-polymerization modification. |

Application as Ligands in Organometallic Catalysis Research

Thiophene and its derivatives are known to coordinate with transition metals in various modes, including η¹(S)-coordination through the ring sulfur or as π-ligands (η⁴ or η⁵). acs.orgbohrium.com The introduction of a thiol group, as in this compound, adds a potent "soft" donor site, enabling the molecule to act as a bidentate or bridging ligand. Thiolate ligands are crucial in many catalytic systems and can engage in metal-ligand cooperation to facilitate bond activation. nih.gov

This compound can form stable complexes with a range of transition metals, such as palladium, platinum, rhodium, and ruthenium. bohrium.comnih.gov The combination of the π-rich thiophene ring and the sulfur atom of the thiol group allows for the formation of chelate rings that can stabilize the metal center, influencing its reactivity and selectivity in catalytic transformations.

The unique structure of this compound allows for the design of innovative catalyst architectures. Its chirality at the carbon atom bearing the thiol group makes it a candidate for applications in asymmetric catalysis.

Potential Catalyst Architectures:

Pincer Ligands: By modifying the bromine position with another donor group, this scaffold could form the basis of a novel CSC (carbene-sulfur-carbon) or CSN (carbon-sulfur-nitrogen) pincer ligand, known for providing high stability and catalytic activity.

Chiral Catalysts: Enantiomerically pure forms of the ligand could be used to synthesize chiral metal complexes for asymmetric hydrogenation, C-C bond formation, or other stereoselective reactions.

Hemilabile Ligands: The thiol or corresponding thioether group can be hemilabile, reversibly binding to the metal center. nih.gov This behavior is highly desirable in catalysis as it can open a coordination site for substrate binding during the catalytic cycle while stabilizing the complex in its resting state. nih.gov

Mechanistic studies involving such ligands could provide insights into C-S bond activation, a key process in hydrodesulfurization (HDS), where thiophenic compounds are removed from fossil fuels. acs.orgresearchgate.net Understanding how this ligand interacts with metal centers can help model the adsorption and reaction of thiophenes on catalyst surfaces. acs.org

Investigation as Scaffolds in Synthetic Methodology Development

In synthetic chemistry, a scaffold is a core molecular structure from which a library of diverse compounds can be built. Thiophene-based structures are recognized as valuable scaffolds for generating compounds with significant biological and material properties. espublisher.commdpi.commdpi.com this compound is an excellent example of a versatile scaffold due to its two distinct and orthogonally reactive functional groups.

The C-Br bond and the S-H group can be manipulated independently under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecule.

| Reactive Site | Possible Transformations | Synthetic Outcome |

| C-Br Bond (at position 5) | Metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig), Lithiation followed by quenching with an electrophile. | Introduction of aryl, alkyl, alkynyl, or amino groups, extending conjugation or adding new functional moieties. |

| S-H Bond (ethanethiol) | Nucleophilic substitution (S-alkylation, S-arylation), Michael addition to α,β-unsaturated carbonyls, Oxidation (to disulfide, sulfenic acid, etc.), Coordination to metal centers. | Tethering of molecular fragments, formation of self-assembled monolayers, or linking to other molecular systems. |

This dual reactivity enables chemists to develop new synthetic methodologies, for instance, by performing a cross-coupling reaction at the bromine site and subsequently using the thiol group as an anchor point to attach the molecule to a solid support or another complex molecule.

Role in the Design of Advanced Chemosensors and Molecular Probes for Analytical Studies

Thiophene derivatives are widely used as signaling units in fluorescent and colorimetric chemosensors due to their favorable photophysical properties. bohrium.commdpi.com A typical chemosensor consists of a recognition unit (receptor) that selectively binds to an analyte and a signaling unit (fluorophore/chromophore) that reports this binding event through a change in optical properties. nih.gov

This compound is a promising candidate for developing novel chemosensors. The thiophene ring can act as the core of the signaling unit. The thiol group is an excellent recognition site for various analytes, most notably soft heavy metal ions like mercury(II), silver(I), and copper(II), through the formation of stable metal-sulfur bonds. mdpi.comrsc.org It is also reactive towards certain biological analytes like reactive oxygen species (ROS) and electrophilic species. mdpi.com

Upon binding of an analyte to the thiol group, the electronic properties of the thiophene ring can be perturbed through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). bohrium.com This perturbation results in a detectable change in the fluorescence or absorption spectrum, allowing for the quantification of the analyte.

| Potential Analyte | Proposed Sensing Mechanism | Signal Transduction |

| Mercury(II) ions (Hg²⁺) | Strong and specific mercaptide bond formation with the thiol group. mdpi.com | Quenching of thiophene fluorescence via the heavy-atom effect or modulation of PET. |

| Silver(I) ions (Ag⁺) | Coordination with the thiol group, potentially forming a 2:1 ligand-metal complex. mdpi.com | Fluorescence "turn-on" or "turn-off" depending on the specific electronic design of the sensor. |

| Reactive Oxygen Species (ROS) | Oxidation of the thiol to sulfenic acid, disulfide, or other species. | Changes in the ICT characteristics of the molecule, leading to a ratiometric or colorimetric response. |

| Electrophilic Anions (e.g., CN⁻) | Nucleophilic addition of the thiol to the analyte, or interaction via hydrogen bonding. mdpi.com | Disruption of the sensor's electronic system, causing a change in the optical signal. |

The development of sensors based on this scaffold could lead to sensitive and selective methods for detecting environmentally and biologically important species. bohrium.commdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(5-Bromothiophen-2-yl)ethane-1-thiol?

- Methodology : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 5-bromo-2-thienyl ethyl bromide with a thiolating agent (e.g., thiourea or NaSH) under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Post-reaction, acid hydrolysis releases the thiol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

- Key Considerations : Optimize reaction time (6–12 hours) and temperature (80–100°C) to minimize by-products like disulfides. Monitor progress using TLC (Rf ~0.3 in hexane:EtOAc 7:3) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : NMR shows a singlet for the thiol proton (~1.5–2.0 ppm, exchangeable), a triplet for the ethane CH (~2.5–3.0 ppm), and aromatic protons on the thiophene ring (6.5–7.5 ppm). NMR confirms the bromothiophene carbons (120–140 ppm) and the thiol-bearing carbon (~25–30 ppm) .

- HRMS : Molecular ion peak [M+H] at m/z ≈ 237.9 (CHBrS) with isotopic pattern matching bromine .

- Elemental Analysis : Expected C ≈ 30.4%, H ≈ 2.5%, S ≈ 27.0% .

Q. What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (9:1 to 7:3) to separate thiol from disulfide by-products. Monitor fractions via TLC .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Yields ~60–75% with >95% purity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

- Methodology : Perform geometry optimization and vibrational frequency calculations using hybrid functionals (e.g., B3LYP) with a basis set like 6-311++G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity sites. Compare computed NMR shifts with experimental data to validate the model .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination favors the 3-position due to electron-withdrawing effects of the thiol) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX/OLEX2 address them?

- Challenges : Disordered thiophene rings or thiol groups complicate electron density maps. Weak X-ray scattering from sulfur and bromine requires high-resolution data (<1.0 Å).

- Solutions : Use SHELXL for iterative refinement with restraints (e.g., AFIX 66 for planar thiophene). OLEX2’s graphical interface aids in visualizing disorder models and validating hydrogen bonding (e.g., S–H···S interactions) .

Q. What mechanistic pathways govern the thiol’s reactivity in cross-coupling reactions?

- Mechanism : The thiol acts as a nucleophile in SN2 reactions (e.g., alkylation with methyl iodide) or forms metal-thiolate complexes in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, deprotonation with KCO generates a thiolate intermediate, which reacts with aryl halides via oxidative addition .

- Key Intermediates : Isolate and characterize transient species (e.g., Pd-thiolate complexes) using in situ IR or NMR .

Q. How do halogen and thiol substituents influence structure-activity relationships (SAR) in biological studies?

- SAR Insights :

- The bromine atom enhances lipophilicity (logP ≈ 2.8) and binding to hydrophobic enzyme pockets.

- The thiol group forms covalent bonds with cysteine residues (e.g., in kinase inhibitors). Derivatives with 4-chloro substitution (cf. 5-bromo) show reduced activity due to steric hindrance .

- Experimental Design : Synthesize analogs (e.g., 5-chloro or 5-fluoro variants) and compare IC values in enzyme inhibition assays .

Q. What strategies validate the compound’s interactions with biological targets?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k/k).

- X-ray Crystallography : Co-crystallize the compound with the target (e.g., SARS-CoV-2 main protease) to resolve binding modes.

- Mutagenesis : Replace cysteine residues in the target to confirm covalent adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.